
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.
Industrial production methods for this compound may involve similar catalytic processes, with optimization for large-scale synthesis. The use of transition metal catalysts, such as copper, is crucial in facilitating the oxidation reactions required to form the ethanone moiety.
Analyse Chemischer Reaktionen
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing pyridine and trifluoromethoxy groups.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a bromine atom instead of a trifluoromethoxy group, which affects its reactivity and applications.
1-[6-(trifluoromethyl)pyridin-3-yl]ethanone: The position of the trifluoromethyl group differs, leading to variations in chemical behavior and biological activity.
Pyridine-2(H)-one derivatives: These compounds share the pyridine core but differ in functional groups, influencing their pharmacological properties and uses.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-[6-(trifluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-3-2-4-7(12-6)14-8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
ZVRKPGZIFVJFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


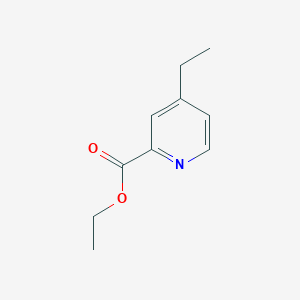
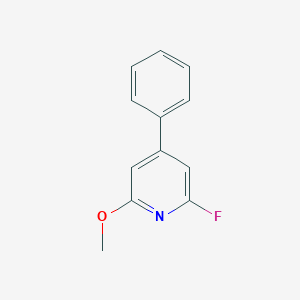
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

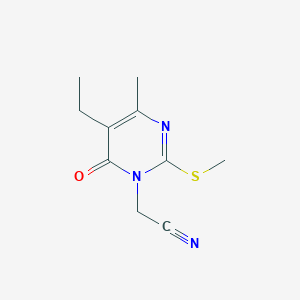
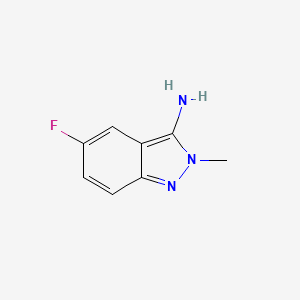
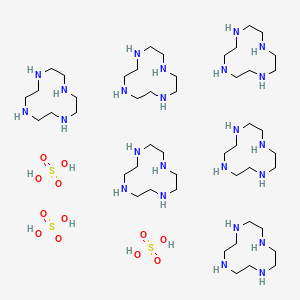
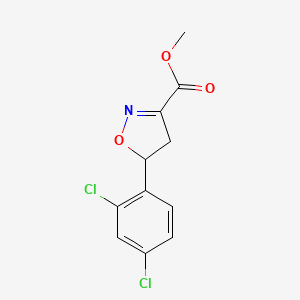
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
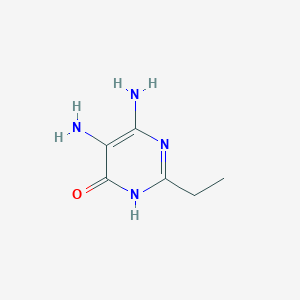
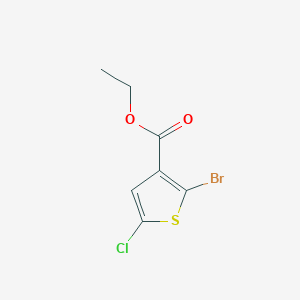
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
